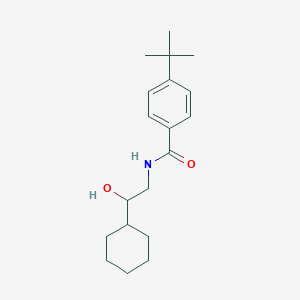4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
CAS No.: 1351652-41-9
Cat. No.: VC11870290
Molecular Formula: C19H29NO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351652-41-9 |
|---|---|
| Molecular Formula | C19H29NO2 |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
| Standard InChI | InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22) |
| Standard InChI Key | LXUHOSBHVZQHIT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
4-tert-Butylbenzoyl group: A benzene ring with a tert-butyl substituent (–C(CH₃)₃) at the 4-position, conferring steric bulk and hydrophobicity.
-
Amide linkage: Connects the aromatic system to the aliphatic amine, enhancing stability and hydrogen-bonding capacity.
-
2-Cyclohexyl-2-hydroxyethylamine: A chiral secondary alcohol with a cyclohexyl group, introducing conformational rigidity and stereochemical complexity .
Stereochemical Considerations
The 2-hydroxyethyl group introduces a stereocenter at the carbon bearing the hydroxyl group. Synthesis protocols for analogous compounds, such as (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (CAS 107202-39-1), highlight the importance of enantioselective methods to control biological activity . For instance, chiral pool synthesis using Boc-protected amino alcohols is a common strategy to preserve stereointegrity during amide coupling .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two precursors:
-
4-tert-Butylbenzoic acid: Readily available via Friedel-Crafts alkylation of toluene with tert-butyl chloride.
-
2-Cyclohexyl-2-hydroxyethylamine: Synthesized through reductive amination of cyclohexanone with ethanolamine or via azide reduction of intermediates .
Preparation of 2-Cyclohexyl-2-hydroxyethylamine
-
Cyclohexylglycinol synthesis: Cyclohexanone reacts with sodium cyanide in a Strecker reaction, followed by hydrolysis to yield cyclohexylglycine.
-
Boc protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Mesylation and displacement: The hydroxyl group is converted to a mesylate (CH₃SO₃–) using methanesulfonyl chloride, enabling nucleophilic substitution with azide (NaN₃) .
-
Reduction to amine: Staudinger reaction or catalytic hydrogenation converts the azide to the primary amine, followed by Boc deprotection with HCl .
Amide Coupling
The final step involves activating 4-tert-butylbenzoic acid as an acyl chloride (using SOCl₂) and reacting it with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base (e.g., triethylamine) .
Physicochemical Properties
Calculated Properties
Solubility and Stability
-
Aqueous solubility: Estimated at 0.1–0.5 mg/mL (ESOL model), classified as poorly soluble .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond. Storage at –20°C under inert atmosphere is recommended .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
Structural analogs of this compound, such as carbamates and sulfonamides, are prevalent in antiviral and antibiotic research . For example:
-
Antiviral agents: Cyclohexyl-containing amines are key motifs in protease inhibitors targeting viral replication .
-
Chiral building blocks: The stereocenters in 2-hydroxyethylamines serve as precursors for enantiopure drugs, reducing off-target effects .
Material Science Applications
The tert-butyl group enhances thermal stability, making derivatives potential candidates for high-performance polymers or liquid crystals .
| Parameter | Value | Source |
|---|---|---|
| GHS signal word | Warning | Ambeed data |
| Hazard statements | H302+H312+H332 (oral/toxic) | Ambeed SDS |
| Precautionary measures | P261 (avoid inhalation) | Ambeed guidelines |
Environmental Impact
Predicted biodegradability (BIOWIN model): Low (persistence > 60 days) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume